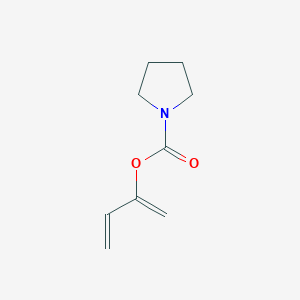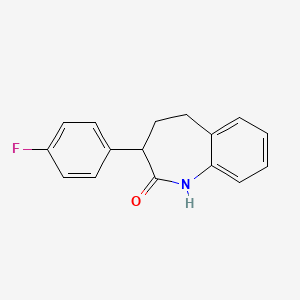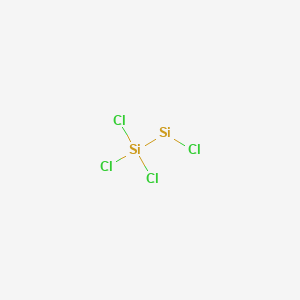
2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a highly fluorinated alkyl chain and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a pyrrole derivative and a fluorinated alkyl halide.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinated alkyl halide. A common solvent used is tetrahydrofuran (THF).
Catalysts: Catalysts such as palladium or copper may be employed to facilitate the coupling reaction between the pyrrole derivative and the fluorinated alkyl halide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.
化学反応の分析
Types of Reactions
2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or aliphatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the pyrrole ring.
科学的研究の応用
2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole has several scientific research applications:
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with hydrophobic and oleophobic properties.
Medicinal Chemistry: Researchers are exploring its potential as a building block for designing new pharmaceuticals with improved bioavailability and metabolic stability.
Industrial Applications: The compound can be used as a precursor for the synthesis of specialty chemicals and polymers with unique properties.
作用機序
The mechanism of action of 2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The highly fluorinated alkyl chain imparts unique physicochemical properties, such as increased lipophilicity and resistance to metabolic degradation. These properties can influence the compound’s binding affinity to target proteins and its overall biological activity.
類似化合物との比較
Similar Compounds
2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy-1,1,2,2-tetrafluoroethanesulfonate: This compound shares a similar fluorinated alkyl chain but differs in the functional groups attached to the chain.
6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane: This compound lacks the pyrrole ring but has a similar fluorinated alkyl chain.
Uniqueness
2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole is unique due to the presence of both a highly fluorinated alkyl chain and a pyrrole ring
特性
CAS番号 |
110396-63-9 |
|---|---|
分子式 |
C10H4ClF12N |
分子量 |
401.58 g/mol |
IUPAC名 |
2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole |
InChI |
InChI=1S/C10H4ClF12N/c11-10(22,23)9(20,21)8(18,19)7(16,17)6(14,15)5(12,13)4-2-1-3-24-4/h1-3,24H |
InChIキー |
VVKROSOQWMIEKS-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1)C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)



![7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B14328855.png)





![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)
